molecular formula C24H21NO3 B1313128 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 146803-43-2

9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No.: B1313128
CAS No.: 146803-43-2
M. Wt: 371.4 g/mol
InChI Key: AAAFQLPJNOITCL-SFHVURJKSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the molecular architecture, beginning with the fluorene-based protecting group component attached through a methyl bridge to the carbamate functionality. The structural designation clearly indicates the presence of a fluorenylmethyl group serving as a carbamate protecting unit, which is covalently bonded to an amino acid-derived aldehyde moiety. The systematic name explicitly denotes the stereochemical configuration at the chiral center, specified as the S-configuration, which corresponds to the naturally occurring L-form of the amino acid precursor.

The molecular structure features a complex three-dimensional arrangement centered around the chiral carbon atom bearing the aldehyde functional group. The fluorenylmethyloxycarbonyl protecting group extends from this central framework, creating a distinctive molecular topology that influences both chemical reactivity and physical properties. The phenylpropyl side chain characteristic of phenylalanine derivatives extends from the alpha carbon, contributing to the compound's hydrophobic character and self-assembly properties. This structural arrangement places the compound within the broader category of N-protected amino acid aldehydes, specifically those employing fluorenylmethyloxycarbonyl protection strategies.

The International Chemical Identifier representation provides additional structural specificity: InChI=1S/C24H21NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,15,18,23H,14,16H2,(H,25,27)/t18-/m0/s1. This standardized representation encodes the complete connectivity and stereochemical information, enabling precise identification and computational analysis of the molecular structure.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,15,18,23H,14,16H2,(H,25,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAFQLPJNOITCL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177192
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-2-phenylethyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146803-43-2
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-2-phenylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146803-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate typically involves:

  • Starting from the amino acid L-phenylalanine or its derivatives.
  • Protection of the amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
  • Conversion of the carboxyl group to an aldehyde functionality, preserving the stereochemistry at the α-carbon.

This process is generally carried out via solution-phase peptide coupling and selective oxidation steps.

Stepwise Preparation

Step Description Reagents/Conditions Yield/Notes
1 Fmoc Protection of L-Phenylalanine Reaction of L-phenylalanine with Fmoc-succinimidyl ester in aqueous/organic solvent mixture (e.g., dioxane/water) with sodium bicarbonate as base High yield (~85-90%), stereochemistry retained
2 Conversion to Aldehyde Selective reduction or oxidation of the carboxyl group to aldehyde using reagents such as diisobutylaluminium hydride (DIBAL-H) or other mild reducing agents Moderate to good yield; careful control needed to avoid over-reduction or racemization
3 Purification Precipitation, washing with ethyl acetate, and column chromatography (e.g., 0-8% MeOH/DCM) to isolate pure Fmoc-Phe-al Purity confirmed by NMR and HRMS; yields typically 70-85%

Detailed Reaction Conditions

  • Fmoc Protection:
    Dissolve L-phenylalanine in water, add sodium bicarbonate to maintain basic pH, then add Fmoc-succinimidyl ester dissolved in dioxane. Stir at room temperature overnight. Acidify to pH 3 to precipitate the Fmoc-protected amino acid, filter, wash, and dry.

  • Aldehyde Formation:
    The Fmoc-protected amino acid is subjected to selective reduction of the carboxyl group to aldehyde using DIBAL-H at low temperature (e.g., -78 °C) in anhydrous solvent such as toluene or dichloromethane. The reaction is quenched carefully to avoid over-reduction to alcohol.

  • Purification:
    The crude product is purified by column chromatography using a gradient of methanol in dichloromethane. The product is characterized by ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.

Research Findings and Analytical Data

Yields and Purity

  • Fmoc protection step yields are consistently high (85-90%) with retention of stereochemistry confirmed by chiral HPLC and NMR.
  • Aldehyde formation yields vary depending on reagent and conditions but typically range from 70-85% with minimal racemization.
  • Purity of final compound is generally >95% as confirmed by HPLC and mass spectrometry.

Spectroscopic Characterization

Technique Key Observations
^1H NMR (DMSO-d6) Aromatic protons of fluorenyl group (7.2-7.8 ppm), phenylalanine aromatic protons (7.0-7.3 ppm), aldehyde proton (~9.5-10 ppm), α-proton (~4.5 ppm)
^13C NMR Signals corresponding to carbamate carbonyl (~156 ppm), aldehyde carbon (~190-200 ppm), aromatic carbons, and aliphatic carbons
HRMS Molecular ion peak consistent with C24H21NO3 (m/z 372.15 [M+H]+) confirming molecular weight

Comparative Notes on Related Compounds

  • Similar carbamate derivatives with different side chains or protecting groups are prepared using analogous methods, often involving Fmoc protection followed by selective functional group transformations.
  • The use of Fmoc as a protecting group is favored due to its stability under acidic conditions and facile removal under mild basic conditions, making it ideal for SPPS.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Notes
Fmoc Protection of L-Phenylalanine Fmoc-succinimidyl ester, NaHCO3, dioxane/water, rt, overnight 85-90 Retains stereochemistry, high purity
Conversion to Aldehyde DIBAL-H, -78 °C, anhydrous solvent 70-85 Requires careful quenching, minimal racemization
Purification Column chromatography (MeOH/DCM gradient) - Purity >95%, confirmed by NMR and HRMS

This detailed synthesis approach for this compound is well-established in peptide chemistry literature and supported by multiple research studies. The methods ensure high stereochemical fidelity and purity, making the compound suitable for use in advanced peptide synthesis applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoyl moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The fluorenylmethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate is as a protecting group in peptide synthesis. Protecting groups are essential in organic synthesis to prevent unwanted reactions at specific functional groups during multi-step syntheses. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used due to its stability under basic conditions and ease of removal under mild acidic conditions .

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a building block for the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For example, derivatives of this compound have been explored for their potential as enzyme inhibitors or receptor ligands, which could lead to the development of new therapeutic agents .

Material Science

The properties of this compound extend into material science, where it can be used in the development of polymers or as a component in organic electronics. The fluorenyl unit contributes to the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Synthesis of Peptide Derivatives

In a study focused on synthesizing peptide derivatives, researchers utilized this compound as a protecting group for amino acids. The study demonstrated that the Fmoc group effectively protected the amine functionality during coupling reactions, leading to high yields of the desired peptides after deprotection .

Case Study 2: Development of Anticancer Agents

Another study explored derivatives of this compound in the context of anticancer drug development. Researchers synthesized various analogs and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain modifications to the carbamate structure enhanced the compounds' potency, suggesting potential pathways for developing new anticancer therapies .

Mechanism of Action

The mechanism by which 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate exerts its effects involves its ability to form stable covalent bonds with target molecules. This stability allows it to act as a protecting group in peptide synthesis, preventing unwanted side reactions. The molecular targets and pathways involved include interactions with amino acids and enzymes, where it can modulate activity by blocking or modifying active sites.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Backbone Modifications :

  • The indole derivative (CAS: 246159-95-5) introduces a tryptophan-like structure, enabling interactions with serotonin receptors .
  • The hydroxyl analog (CAS: 216222-96-7) lacks the ketone group, reducing electrophilicity and altering its role in hydroxamic acid synthesis .

Functional Group Reactivity :

  • The chloride derivative (CAS: 103321-57-9) exhibits high reactivity as an acylating agent, whereas the oxo group in the target compound stabilizes the intermediate during peptide elongation .

Applications :

  • The tritylsulfanyl analog (CAS: 505076-77-7) serves as a protected thiol for disulfide bond formation, contrasting with the phenyl group’s role in aromatic stacking .

Research Findings and Spectral Data

  • Spectral Data: The compound’s NMR and mass spectra align with reported Fmoc-protected amino acids, confirming the (2S) configuration and ketone functionality .
  • Crystallography : While the target compound lacks reported crystal data, analogs like (9H-Fluoren-9-yl)methyl N-{(2R,3R,4S)-4-hydroxy-2-[(2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-5-oxooxolan-3-yl}carbamate exhibit hydrogen-bonded networks in triclinic systems (space group P1) .

Biological Activity

9H-Fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate is a carbamate derivative with potential biological activities, particularly in antimicrobial and anticancer research. This compound's structure allows for interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C24H25NO3, and its molecular weight is approximately 389.47 g/mol. The compound features a fluorenyl group, which is known to enhance the lipophilicity and biological activity of derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that fluorenyl derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from fluorenyl structures showed minimum inhibitory concentrations (MIC) greater than 256 μg/mL against multidrug-resistant strains, but some demonstrated significant activity against specific Gram-positive bacteria .

Anticancer Potential

Fluorenyl-based compounds have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. Research indicates that certain fluorenyl carbamates can induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

Study 1: Synthesis and Evaluation

A study synthesized several fluorenyl derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds with specific substitutions on the fluorenyl ring exhibited enhanced activity against resistant strains, highlighting the importance of structural modifications in developing effective antimicrobial agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of fluorenyl carbamates. The study demonstrated that these compounds could inhibit tumor growth in vitro and in vivo, with mechanisms involving cell cycle arrest and apoptosis induction in various cancer cell lines .

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells MIC (μg/mL) Mechanism
AntimicrobialGram-positive bacteria>256Cell wall synthesis inhibition
AntimicrobialGram-negative bacteria>256Disruption of membrane integrity
AnticancerCancer cell linesVariesApoptosis induction

Q & A

Q. What are the recommended methods for synthesizing 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate in peptide synthesis?

The compound is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. Key steps include:

  • Coupling agents : Use reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) for activating carboxylic acids.
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) at controlled temperatures (-10°C to 20°C) to optimize reaction efficiency .
  • Deprotection : Fmoc removal with 20% piperidine in DMF, followed by HPLC purification to isolate the product .

Q. How should researchers handle and store this compound to ensure safety?

  • Handling : Avoid skin/eye contact using nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation of aerosols .
  • Storage : Keep in airtight containers under dry conditions at room temperature. Desiccants are recommended to prevent hydrolysis .
  • Emergency measures : For spills, collect using non-sparking tools and dispose via hazardous waste protocols .

Q. What analytical techniques confirm the identity and purity of this compound?

  • HPLC : Reverse-phase chromatography (C18 columns) with UV detection at 254 nm to assess purity (>95%) .
  • Mass spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (e.g., expected [M+H]+ at 373.40 for intermediates) .
  • NMR : 1H/13C NMR to confirm stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?

  • Crystal growth : Use slow evaporation in solvents like propan-2-ol to obtain single crystals suitable for diffraction .
  • Data collection : Employ synchrotron radiation or in-house diffractometers (e.g., λ = 0.71073 Å) at low temperatures (123 K) to minimize thermal motion .
  • Refinement : SHELXL software for structure solution, with R-factors < 0.10 for high confidence. Disorder in solvent molecules (e.g., propan-2-ol) is modeled using PART instructions .

Q. How does the compound’s structural configuration influence its role in antibody-drug conjugates (ADCs)?

  • Linker stability : The carbamate group enables cathepsin B-mediated cleavage in lysosomes, releasing payloads with IC50 values of 2.85–11.18 µM (superior to Val-Cit linkers in selectivity) .
  • Steric effects : The Fmoc group’s bulkiness impacts conjugation efficiency. Optimize molar ratios (e.g., 1.5:1 drug-to-antibody) to avoid aggregation .

Q. What computational methods predict intermolecular interactions in crystals of this compound?

  • Hydrogen-bond analysis : Graph-set notation (e.g., C(6) chains) using Mercury software to map donor-acceptor distances (2.8–3.2 Å) .
  • DFT calculations : B3LYP/6-31G(d) level to optimize geometry and compare with experimental bond lengths (mean Δ = 0.010 Å) .

Q. How can researchers troubleshoot low yields during Fmoc deprotection?

  • Kinetic monitoring : Use UV spectroscopy (301 nm) to track Fmoc removal in real time. Incomplete deprotection may require extended piperidine exposure (2 × 10 min) .
  • Side reactions : Check for diketopiperazine formation via LC-MS. Mitigate by using low-dielectric solvents (e.g., DCM) during coupling .

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